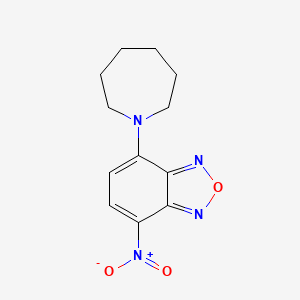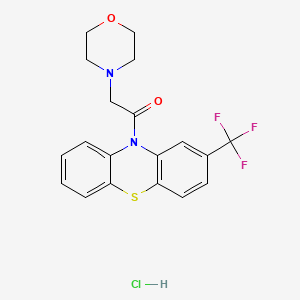
10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a derivative of phenothiazine, a class of compounds that have been used as antipsychotic drugs. However, MPTP has not been approved for clinical use due to its potential toxicity.
作用机制
10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride is metabolized in the brain to 1-methyl-4-phenylpyridinium ion (MPP+), which selectively accumulates in dopaminergic neurons and causes mitochondrial dysfunction and oxidative stress. The resulting cell death leads to the loss of dopamine in the striatum, which is responsible for the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound-induced parkinsonism has been extensively studied in animal models. The biochemical and physiological effects of this compound include the selective destruction of dopaminergic neurons in the substantia nigra, the loss of dopamine in the striatum, and the development of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. This compound has also been shown to induce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride-induced parkinsonism is a useful model for studying the pathophysiology of Parkinson's disease and for testing potential therapeutic agents. The advantages of this model include its reproducibility, its selective destruction of dopaminergic neurons, and its similarity to the human disease. However, there are also limitations to this model, including its potential toxicity, its lack of non-motor symptoms, and its inability to fully replicate the complexity of the human disease.
未来方向
There are many future directions for the study of 10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride and its applications in scientific research. One direction is the development of new therapeutic agents for Parkinson's disease based on the mechanisms of this compound-induced neurotoxicity. Another direction is the use of this compound-induced parkinsonism as a model for studying the effects of environmental toxins on the dopaminergic system. Additionally, this compound may have potential applications in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Overall, this compound is a valuable tool for scientific research that has the potential to advance our understanding of the brain and its functions.
合成方法
The synthesis of 10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride involves the reaction of 2-(trifluoromethyl)phenothiazine with 4-(morpholin-4-yl)acetic acid in the presence of a catalyst. The reaction yields this compound hydrochloride as a white crystalline powder. The synthesis method has been optimized to achieve high yields and purity of this compound.
科学研究应用
10-(4-morpholinylacetyl)-2-(trifluoromethyl)-10H-phenothiazine hydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the dopaminergic system, which is involved in the regulation of movement, motivation, and reward. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. This compound-induced parkinsonism has been used as a model to study the pathophysiology of Parkinson's disease and to test potential therapeutic agents.
属性
IUPAC Name |
2-morpholin-4-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S.ClH/c20-19(21,22)13-5-6-17-15(11-13)24(14-3-1-2-4-16(14)27-17)18(25)12-23-7-9-26-10-8-23;/h1-6,11H,7-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGHBNLMPSTVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

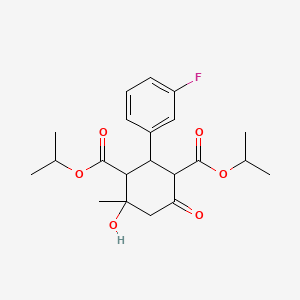
![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5007262.png)
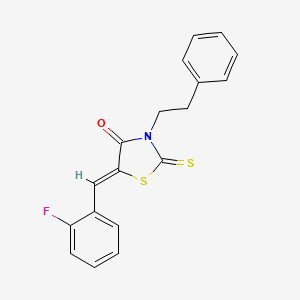
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5007265.png)

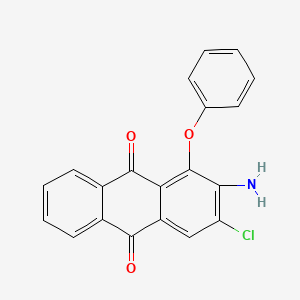
![N-[4-(2-methoxyphenoxy)phenyl]acetamide](/img/structure/B5007304.png)
![N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007316.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5007322.png)

![1-cyclobutyl-4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B5007335.png)
![5-methyl-1'-(4-morpholinylmethyl)-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5007343.png)
![N-cyclopropyl-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5007346.png)
